2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Overview
Description
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a hydroxymethyl group and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted cyclohexadiene with formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl and methyl groups, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione
- 2-(Hydroxymethyl)-6-ethylcyclohexa-2,5-diene-1,4-dione
- 2-(Hydroxymethyl)-6-methylcyclohexa-2,4-diene-1,4-dione
Uniqueness
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and methyl groups in specific positions on the cyclohexa-2,5-diene-1,4-dione ring allows for unique reactivity and interactions compared to similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNUDUGAMKVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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